![molecular formula C17H11F3N6 B5836925 (2E)-1-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINE](/img/structure/B5836925.png)
(2E)-1-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2E)-1-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINE is a complex organic molecule that features a triazinoindole core structure with a trifluoromethylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazinoindole core, followed by the introduction of the trifluoromethylphenyl group through a condensation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-1-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-1-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.
Medicine
In medicinal chemistry, this compound has potential as a therapeutic agent. Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and reactivity.
Mecanismo De Acción
The mechanism of action of (2E)-1-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Carboxymethyl chitosan: A biocompatible polymer with medical applications.
Zepbound: A weight loss medication with a similar mechanism of action.
Uniqueness
(2E)-1-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINE stands out due to its unique triazinoindole core and trifluoromethylphenyl substituent. These features confer distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N6/c18-17(19,20)12-7-3-1-5-10(12)9-21-25-16-23-15-14(24-26-16)11-6-2-4-8-13(11)22-15/h1-9H,(H2,22,23,25,26)/b21-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLRDCXDUQVPEO-ZVBGSRNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-METHYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE](/img/structure/B5836845.png)
![N-[4-(dimethylamino)phenyl]pyridine-4-carboxamide](/img/structure/B5836848.png)
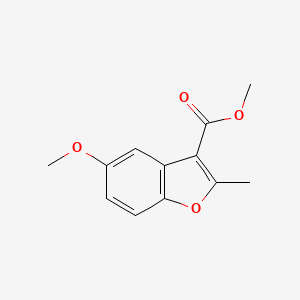
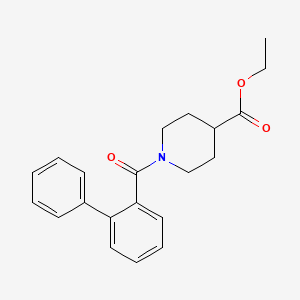
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)

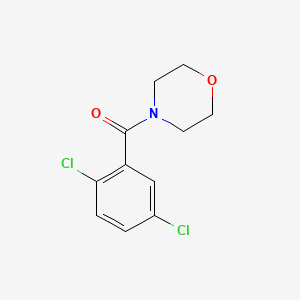
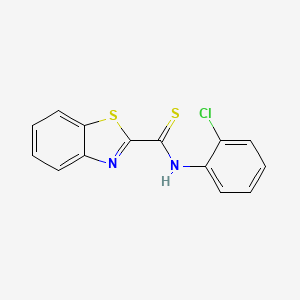

![2-[2-(4H-[1,2,4]Triazol-3-ylsulfanyl)-ethyl]-isoindole-1,3-dione](/img/structure/B5836944.png)

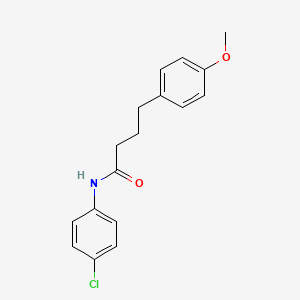
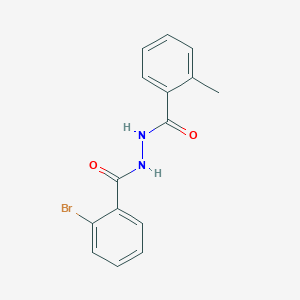
![5,6-Dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B5836966.png)
